Dimethylamine-13C2 chemical properties
Dimethylamine-13C2 chemical properties
An In-depth Technical Guide to the Chemical Properties and Applications of Dimethylamine-13C2
Introduction
Dimethylamine-13C2 is a stable isotope-labeled form of dimethylamine, an organic compound with the formula (CH₃)₂NH. In this isotopologue, the two carbon atoms are replaced with the heavy isotope carbon-13 (¹³C). This substitution makes the molecule chemically identical to its unlabeled counterpart but easily distinguishable by mass spectrometry due to its increased molecular weight. This property makes Dimethylamine-13C2 an invaluable tool for researchers, scientists, and drug development professionals, particularly in metabolic studies, quantitative analysis, and as a building block in the synthesis of labeled compounds. This guide provides a comprehensive overview of its chemical properties, experimental applications, and safety considerations.
Chemical and Physical Properties
Dimethylamine-13C2 is most commonly available as its free base or as a hydrochloride salt to improve handling and stability. The properties of both forms are crucial for their application in various experimental settings.
Table 1: Physical and Chemical Properties of Dimethylamine-13C2 and its Hydrochloride Salt
| Property | Dimethylamine-13C2 (Free Base) | Dimethylamine-13C2 Hydrochloride |
| IUPAC Name | N-(1-¹³C)methyl(¹³C)methanamine[1] | N-(1-¹³C)methyl(¹³C)methanamine;hydrochloride[2] |
| Molecular Formula | (¹³CH₃)₂NH[1] | (¹³CH₃)₂NH·HCl[2] |
| CAS Number | 765259-01-6[1] | 286012-99-5[2] |
| Molecular Weight | 47.07 g/mol [1] | 83.53 g/mol [2] |
| Exact Mass | 47.064558898 Da[1] | 83.0412366 Da[2] |
| Appearance | Colorless gas (unlabeled form)[3][4] | White solid (unlabeled form)[5] |
| Topological Polar Surface Area | 12 Ų[1] | 12 Ų[2] |
| Melting Point | -93 °C (unlabeled form)[4][5] | 170-173 °C (for similar labeled compound)[6] |
| Boiling Point | 7 °C (unlabeled form)[4][5] | Not applicable |
| Solubility | Soluble in water[4] | Soluble in water |
Spectroscopic Properties
The primary utility of Dimethylamine-13C2 stems from its unique spectroscopic signature, which allows it to be differentiated from its endogenous, unlabeled counterpart.
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Mass Spectrometry (MS): In mass spectrometry, Dimethylamine-13C2 will exhibit a molecular ion peak that is two mass units (m/z) higher than unlabeled dimethylamine. This M+2 shift provides a clear and unambiguous signal for detection and quantification, even in complex biological matrices. The fragmentation pattern will be similar to the unlabeled compound, but fragments containing the carbon atoms will also show a corresponding mass shift.[7]
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Nuclear Magnetic Resonance (NMR) Spectroscopy: In ¹³C NMR spectroscopy, the molecule will show a single, strong resonance signal, as the two ¹³C-labeled methyl groups are chemically equivalent.[8] This provides a direct method for confirming the presence and purity of the labeled compound.
Table 2: Key Spectroscopic Features
| Spectroscopic Technique | Feature | Description |
| Mass Spectrometry | Molecular Ion (M+) | Appears at m/z = 47 for the free base, representing [(¹³CH₃)₂NH]⁺. This is an M+2 shift compared to the unlabeled compound (m/z = 45).[7][9] |
| ¹³C NMR | Chemical Shift (δ) | A single peak is expected due to the molecular symmetry, indicating one chemical environment for the two equivalent ¹³C atoms.[8] The exact shift depends on the solvent. |
| ¹H NMR | Proton Signal | The protons on the ¹³C-labeled carbons will exhibit coupling to the ¹³C nucleus (J-coupling), resulting in a more complex signal (a doublet) compared to the singlet of the unlabeled compound. |
Applications in Research and Drug Development
The unique properties of Dimethylamine-13C2 make it a critical reagent in several advanced research applications.
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Metabolic Studies (ADME): Labeled compounds are essential for absorption, distribution, metabolism, and excretion (ADME) studies in drug development. By synthesizing a drug candidate using Dimethylamine-13C2, researchers can trace the metabolic fate of the dimethylamino moiety within an organism, identifying and quantifying metabolites with high precision using mass spectrometry.[10]
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Quantitative Analysis: In bioanalytical assays, Dimethylamine-13C2 or molecules synthesized from it serve as ideal internal standards.[10] Because it behaves identically to the unlabeled analyte during sample preparation, extraction, and chromatographic separation but is detected at a different mass, it allows for highly accurate and precise quantification by correcting for sample loss and matrix effects.[10][11]
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Precursor for Labeled Molecule Synthesis: Dimethylamine-13C2 acts as a fundamental building block for introducing a stable isotope label into a wide array of more complex molecules.[10] This is crucial for creating labeled standards for pharmaceuticals, agrochemicals, and other industrially significant compounds that contain a dimethylamino group.[4][12]
Experimental Protocols
General Protocol for Stable Isotope Labeling in Quantitative Proteomics/Metabolomics
Stable isotope dimethylation is a widely used method for quantifying proteins or amine-containing metabolites in biological samples. The protocol involves the reductive amination of primary and secondary amines.
Methodology:
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Sample Preparation: Extract proteins or metabolites from the biological matrix (e.g., plasma, urine, cell lysate). For proteins, this typically involves digestion into peptides using an enzyme like trypsin.
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Labeling Reaction: The sample containing primary amines (e.g., peptide N-termini, lysine side chains, or amine metabolites) is mixed with the labeling reagent. For differential analysis, one sample is labeled with light (unlabeled) formaldehyde and a second sample with heavy (e.g., ¹³C- or D-labeled) formaldehyde. Alternatively, for use as an internal standard, a known amount of a standard labeled with Dimethylamine-13C2 is spiked into the sample.
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Reductive Amination: A reducing agent, such as sodium cyanoborohydride (NaBH₃CN), is added to the mixture. The formaldehyde reacts with the amine to form a Schiff base, which is then irreversibly reduced by the cyanoborohydride to form a dimethylamine group.
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Quenching and Pooling: The reaction is quenched, typically by adding an amine-containing buffer like Tris or ammonia. If differential labeling was performed, the "light" and "heavy" labeled samples are then combined.
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Sample Cleanup: The labeled sample is purified to remove excess reagents and salts, often using solid-phase extraction (SPE) or other chromatographic techniques.
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LC-MS/MS Analysis: The final sample is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass difference between the light and heavy labeled species allows for their relative or absolute quantification.[11]
Conceptual Workflow for Labeled Compound Synthesis
Dimethylamine-13C2 can be used as a nucleophile to introduce the labeled dimethylamino group onto an electrophilic substrate, a common strategy in pharmaceutical synthesis.
Methodology:
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Substrate Preparation: A suitable precursor molecule containing a good leaving group (e.g., a halide like -Br, -I, or a sulfonate like -OTs) is synthesized or obtained.
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Nucleophilic Substitution: The precursor is reacted with Dimethylamine-13C2. The nitrogen atom's lone pair of electrons attacks the electrophilic carbon, displacing the leaving group and forming a new carbon-nitrogen bond. This is typically carried out in a suitable solvent and may require a base to neutralize the generated acid.
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Work-up and Purification: After the reaction is complete, the mixture is processed to remove unreacted starting materials, byproducts, and solvent. Purification is commonly achieved using techniques like column chromatography, recrystallization, or distillation.
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Structural Verification: The final, isotopically labeled product is rigorously characterized to confirm its identity and purity. This is done using ¹H NMR, ¹³C NMR (which will clearly show the labeled carbons), and high-resolution mass spectrometry (to confirm the correct mass).
Safety and Handling
While Dimethylamine-13C2 is used in small quantities in a laboratory setting, it shares the same hazards as its unlabeled counterpart. The hydrochloride salt is a solid and generally safer to handle than the volatile free base gas.
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GHS Hazard Statements (for Hydrochloride Salt):
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Handling Precautions:
-
Use only in a well-ventilated area, preferably within a chemical fume hood.[13]
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[14][15]
-
Avoid breathing dust, fumes, or gas.[13]
-
Wash hands thoroughly after handling.[16]
-
Avoid contact with skin and eyes.[15]
-
-
Storage:
Conclusion
Dimethylamine-13C2 is a powerful and versatile tool in modern chemical and biomedical research. Its core value lies in its ability to act as a stable, non-radioactive tracer, enabling precise and accurate quantification of molecules in complex mixtures. From elucidating metabolic pathways in drug discovery to serving as a key building block in the synthesis of labeled standards, Dimethylamine-13C2 provides researchers with an indispensable reagent for generating high-quality, reproducible data. Proper understanding of its chemical properties, experimental applications, and safety protocols is essential for its effective and safe utilization in the laboratory.
References
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- 8. 13C nmr spectrum of dimethylamine C2H7N CH3NHCH3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of N-methylmethanamine C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
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- 11. Stable-isotope dimethylation labeling combined with LC-ESI MS for quantification of amine-containing metabolites in biological samples | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 12. FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years - PMC [pmc.ncbi.nlm.nih.gov]
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